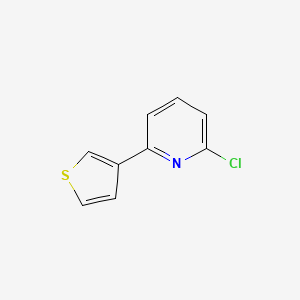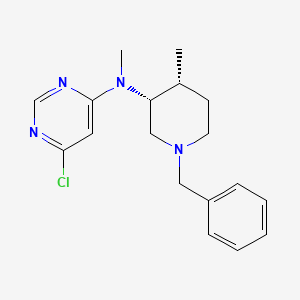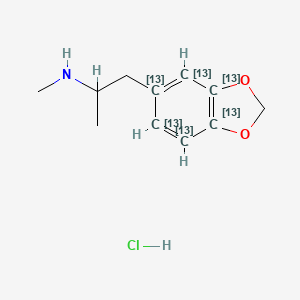
(+/-)-MDMA-13C6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-MDMA-13C6 Hydrochloride is a labeled form of 3,4-methylenedioxy-N-methylamphetamine (MDMA), where six carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of MDMA, as the carbon-13 labeling allows for precise tracking in biological systems.
Vorbereitungsmethoden
The synthesis of (+/-)-MDMA-13C6 Hydrochloride involves several steps, starting from the precursor safrole. The synthetic route typically includes the following steps:
Isomerization: Safrole is isomerized to isosafrole.
Oxidation: Isosafrole is oxidized to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P).
Reductive Amination: MDP2P undergoes reductive amination with methylamine to form MDMA.
Isotope Labeling: The final step involves the incorporation of carbon-13 isotopes into the MDMA molecule.
Industrial production methods for labeled compounds like this compound are typically carried out in specialized facilities equipped to handle isotopic labeling and ensure high purity and yield.
Analyse Chemischer Reaktionen
(+/-)-MDMA-13C6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(+/-)-MDMA-13C6 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmacokinetic Studies: The carbon-13 labeling allows researchers to track the metabolism and distribution of MDMA in the body.
Toxicology: It is used to study the toxic effects of MDMA on various organs and systems.
Neurochemistry: Researchers use it to investigate the effects of MDMA on neurotransmitter systems, particularly serotonin and dopamine.
Drug Development: It aids in the development of new therapeutic agents by providing insights into the structure-activity relationships of MDMA and its analogs.
Wirkmechanismus
(+/-)-MDMA-13C6 Hydrochloride exerts its effects primarily by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It acts on the serotonin transporter, inhibiting the reuptake of serotonin and causing its release into the synaptic cleft. This leads to increased serotonin levels and enhanced neurotransmission. The compound also affects dopamine and norepinephrine transporters, contributing to its stimulant and empathogenic effects.
Vergleich Mit ähnlichen Verbindungen
(+/-)-MDMA-13C6 Hydrochloride is similar to other entactogens such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxy-N-ethylamphetamine (MDEA). its unique feature is the carbon-13 labeling, which allows for precise tracking in biological systems. This makes it particularly valuable for research purposes, as it provides detailed insights into the pharmacokinetics and metabolism of MDMA.
Similar compounds include:
3,4-Methylenedioxyamphetamine (MDA): Known for its hallucinogenic properties.
3,4-Methylenedioxy-N-ethylamphetamine (MDEA): Similar to MDMA but with slightly different pharmacological effects.
N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB): Another entactogen with a longer duration of action compared to MDMA.
Eigenschaften
Molekularformel |
C11H16ClNO2 |
|---|---|
Molekulargewicht |
235.66 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i3+1,4+1,6+1,9+1,10+1,11+1; |
InChI-Schlüssel |
LUWHVONVCYWRMZ-GUDWOQMWSA-N |
Isomerische SMILES |
CC(C[13C]1=[13CH][13C]2=[13C]([13CH]=[13CH]1)OCO2)NC.Cl |
Kanonische SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


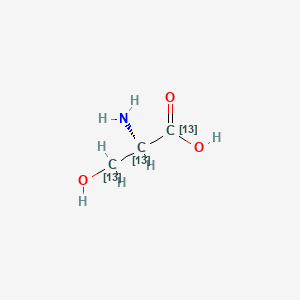
![(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B13435337.png)
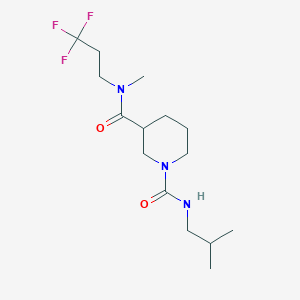
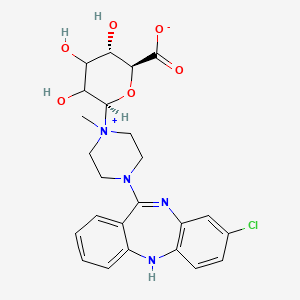

![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
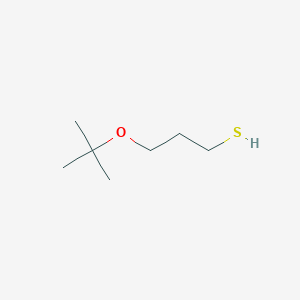
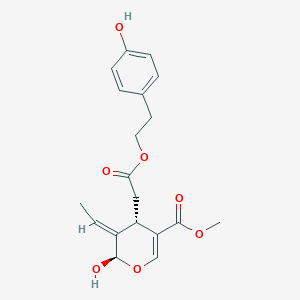
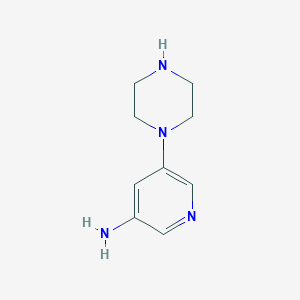
![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)
